molecular formula C8H5Br2NO B8814065 5,6-Dibromoindolin-2-one CAS No. 612487-49-7

5,6-Dibromoindolin-2-one

Cat. No.: B8814065
CAS No.: 612487-49-7
M. Wt: 290.94 g/mol
InChI Key: MVPGDKVBKNRUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dibromoindolin-2-one is a brominated derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dibromoindolin-2-one can be synthesized through the bromination of indole derivatives. One common method involves the reaction of indole with N-bromosuccinimide (NBS) in an aqueous t-butyl alcohol solution. This reaction typically requires 2 to 3 molar equivalents of N-bromosuccinimide . The reaction conditions are mild, and the process is relatively straightforward, making it a convenient method for preparing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromoindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones.

    Reduction Reactions: Reduction can lead to the formation of less brominated or debrominated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted indole derivatives.

    Oxidation: Major products are indole-2,3-diones.

    Reduction: Products include less brominated or debrominated indole derivatives.

Scientific Research Applications

5,6-Dibromoindolin-2-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other brominated indole derivatives and indole-2,3-diones.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dibromoindolin-2-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dibromo-1,3-dihydroindol-2-one
  • 5,7-Dibromo-1,3-dihydroindol-2-one
  • 6-Bromo-5-methyl-1,3-dihydroindol-2-one

Uniqueness

5,6-Dibromoindolin-2-one is unique due to the specific positioning of the bromine atoms on the indole ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other brominated indole derivatives. Its unique properties make it a valuable compound for various research and industrial applications.

Properties

CAS No.

612487-49-7

Molecular Formula

C8H5Br2NO

Molecular Weight

290.94 g/mol

IUPAC Name

5,6-dibromo-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)

InChI Key

MVPGDKVBKNRUMN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromooxindole (0.168 g, 0.8 mmol) was dissolved in acetic acid (4 mL) and stirred for 5 min at room temperature. N-Bromosuccinimide (0.14 g, 0.8 mmol) was added and the yellow reaction mixture was stirred for 3 h at ambient temperature. The mixture was poured onto ice and the resulting precipitate was collected by filtration and dried in vacuo to give 0.192 g (83% yield) of the title compound as a white solid: 1H NMR (DMSO-d6, 400 MHz) δ 10.61 (s, 1 H), 7.60 (s, 1 H), 7.14 (s, 1 H), 3.52 (s, 2 H).
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Yield
83%

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